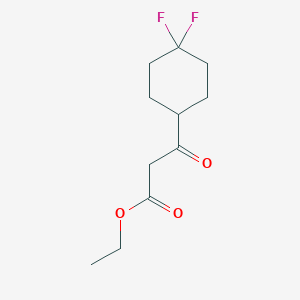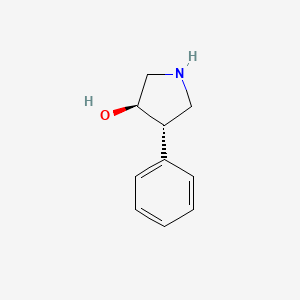
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid, also known as PDP, is a chemical compound that has attracted significant attention from the scientific community in recent years. This compound is a potent inhibitor of a class of enzymes called protein arginine methyltransferases (PRMTs), which play important roles in various cellular processes. In
Applications De Recherche Scientifique
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid has been extensively studied for its potential therapeutic applications. PRMTs are involved in various cellular processes, including gene expression, RNA splicing, and DNA damage repair. Aberrant PRMT activity has been implicated in several diseases, including cancer, cardiovascular diseases, and neurological disorders. This compound has been shown to inhibit the activity of PRMTs and has potential therapeutic applications in these diseases.
Mécanisme D'action
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid inhibits the activity of PRMTs by binding to the active site of these enzymes. PRMTs catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on target proteins. This compound competes with SAM for binding to the active site of PRMTs, thereby inhibiting their activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In cardiovascular diseases, this compound has been shown to reduce inflammation and oxidative stress. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid has several advantages for lab experiments. It is a potent and selective inhibitor of PRMTs, making it a valuable tool for studying the role of these enzymes in various cellular processes. However, this compound has some limitations as well. Its low solubility in aqueous solutions can make it difficult to use in certain assays. Additionally, its relatively low yield in synthesis can make it expensive to use in large-scale experiments.
Orientations Futures
There are several future directions for research on 1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the optimization of this compound for use as a therapeutic agent, including the development of more soluble analogs. Additionally, the role of PRMTs in various diseases is still not fully understood, and further research is needed to elucidate their functions and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of 1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(4-chlorophenyl)piperidine, which is then reacted with 1,3-diphenyl-1H-pyrazol-5-amine to yield the intermediate compound. This intermediate is then further reacted with 2-chloroacetic acid to yield this compound. The overall yield of this synthesis is around 25%.
Propriétés
Numéro CAS |
1338247-77-0 |
|---|---|
Formule moléculaire |
C21H21N3O2 |
Poids moléculaire |
347.41034 |
Synonymes |
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-N-methylbenzo[D]oxazol-2-amine](/img/structure/B1143981.png)
![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)
![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)

